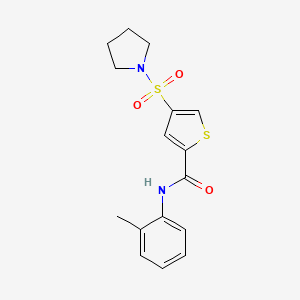

![molecular formula C20H16O4 B5526800 3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)

3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of compounds related to “3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one” involves multicomponent condensation reactions. A representative process describes the synthesis of a closely related compound through the interaction of starting materials like 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and 4-methoxyphenylglyoxal, indicating a complex synthesis pathway involving initial interactions and final formation steps in specific media (Lichitsky et al., 2021).

Molecular Structure Analysis The molecular structure of related compounds reveals specific configurations and conformations. For example, the crystal structure of a similar compound showcases an envelope conformation of the six-membered carbocyclic ring and orthogonal orientation of the methoxyphenyl ring to the mean plane of the chromene moiety, illustrating the compound's complex spatial arrangement (Inglebert et al., 2014).

Chemical Reactions and Properties Chemical reactions involving these compounds can lead to various derivatives with potential biological activities. The synthesis of substituted derivatives involves specific reactions, such as the treatment with secondary amines, demonstrating their reactive nature and the potential for generating pharmacologically active agents (Amr et al., 2017).

Physical Properties Analysis Physical properties like the crystalline structure and conformation are crucial for understanding the compound's interactions and reactivity. For instance, studies on similar molecules have revealed specific conformations and crystal packing details, aiding in the comprehension of their physicochemical characteristics (Turbay et al., 2014).

Chemical Properties Analysis Chemical properties, including reactivity and the ability to undergo various transformations, are essential for the development of new compounds. Novel synthetic methods and reactions have been developed to produce derivatives containing the furo[3,2-g]chromen-7-one moiety, showcasing the compound's versatility and potential for further functionalization (Lichitsky et al., 2020).

Applications De Recherche Scientifique

Chemical Characterization and Potential Pharmacological Uses

- The compound 3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one belongs to a class of chemical constituents characterized for their potential pharmacological benefits. In the study of the bark of Millettia ovalifolia, a novel flavonoid structurally related to our compound of interest showed significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. This suggests its potential as a pharmacophore to treat conditions such as cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders (Rahman et al., 2015).

Synthetic Approaches and Chemical Reactions

- Innovative synthetic methodologies have been developed to create compounds structurally similar to 3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one. One such approach described the multicomponent condensation for the synthesis of a related compound, showcasing the versatility and potential of these compounds for further chemical modifications and applications in medicinal chemistry (Lichitsky et al., 2021).

Antimycobacterial Activity

- Research into derivatives of the furo[3,2-f]chromen-7-one structure has also demonstrated antimycobacterial activity. A study on the diversity-oriented synthesis of furo[3,2-f]chromanes highlighted their effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting a potential avenue for the development of new antimicrobial agents. This work exemplifies the bioactivity potential inherent in compounds within this chemical class (Alvey et al., 2009).

Antioxidant and Anti-MRSA Activity

- Compounds structurally related to 3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one have shown promising antioxidant and anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities. A study involving isobenzofurans derived from tobacco roots indicated strong inhibition against MRSA and significant antioxidant properties. This suggests the potential of these compounds in developing treatments for bacterial infections resistant to conventional antibiotics and in oxidative stress-related conditions (Huang et al., 2020).

Orientations Futures

Given the interesting structure and potential biological activity of “3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could pave the way for the development of novel lead compounds in medicinal chemistry .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-11-12(2)20(21)24-19-9-18-16(8-15(11)19)17(10-23-18)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYOLFLPIJLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)